Ethylaminoethanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Ethylaminoethanol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Introduction
Ethylaminoethanol, also known as N-ethylethanolamine, is an organic compound featuring both an amine and a primary alcohol functional group. This bifunctionality makes it a versatile building block in organic synthesis and a valuable component in various industrial applications. For researchers, scientists, and professionals in drug development, a thorough understanding of its chemical and physical properties, synthesis, and potential applications is crucial. This technical guide provides an in-depth overview of ethylaminoethanol, its CAS number, molecular structure, and relevant experimental protocols.
Chemical and Molecular Identity
Ethylaminoethanol is registered under the CAS number 110-73-6.[1][2] Its molecular formula is C4H11NO, and it has a molecular weight of 89.14 g/mol .[1][2]
Molecular Structure:
The structure of ethylaminoethanol consists of an ethyl group attached to the nitrogen atom of ethanolamine.
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Linear Formula: C2H5NHCH2CH2OH
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SMILES: C(NCC)CO
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InChI: 1S/C4H11NO/c1-2-5-3-4-6/h5-6H,2-4H2,1H3
Physicochemical and Toxicological Properties
A summary of the key physicochemical and toxicological data for ethylaminoethanol is presented in the tables below for easy reference and comparison.
Table 1: Physical and Chemical Properties of Ethylaminoethanol
| Property | Value | Reference |
| Appearance | Clear, colorless to slightly yellow liquid | [3] |
| Odor | Amine-like | [3] |
| Melting Point | -90 °C | [4] |
| Boiling Point | 169-170 °C | [4] |
| Density | 0.914 g/mL at 25 °C | [4] |
| Flash Point | 78 °C (172.4 °F) | |
| Solubility | Miscible in water | [3] |
| Vapor Pressure | <1 mmHg at 20 °C | [4] |
| Refractive Index | n20/D 1.441 | [4] |
Table 2: Toxicological Data for Ethylaminoethanol
| Parameter | Value | Species | Reference |
| LD50 Oral | 1073 mg/kg | Rat | [5] |
| LD50 Dermal | 3670 mg/kg | Rat | [5] |
| LC50 Inhalation | >2.17 mg/L (4 h) | Rat | [5] |
| Skin Corrosion/Irritation | Corrosive (Category 1B) | [5] | |
| Serious Eye Damage/Irritation | Causes serious eye damage | [5] |
Experimental Protocols
Detailed methodologies for the synthesis of ethylaminoethanol and its application as a corrosion inhibitor are provided below. These protocols are intended to serve as a guide for laboratory work.
Synthesis of Ethylaminoethanol via Disproportionation of N-Ethyldiethanolamine
This method produces ethylaminoethanol by the catalytic disproportionation of N-ethyldiethanolamine.
Materials:
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N-Ethyldiethanolamine
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Manganese oxide catalyst or alkali metal hydroxide-supporting zirconium oxide catalyst[3]
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15% Ammonia (B1221849) water
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46% Aqueous solution of manganese nitrate (B79036) hexahydrate
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Reactor suitable for liquid-phase or gas-phase reactions at elevated temperatures
Catalyst Preparation (Manganese Oxide):
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To 100 g of 15% ammonia water, add 186 g of a 46% aqueous solution of manganese nitrate hexahydrate to precipitate manganese hydroxide.
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Filter the resulting manganese hydroxide.
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Dry the filtered solid at 120°C for 2 hours.
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Calcine the dried solid in a stream of air at 500°C for 5 hours to obtain the manganese oxide catalyst.
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Press the obtained manganese oxide at 70 MPa and then pulverize it.
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Classify the resulting powder to a mesh size of 10 to 16.[3]
Reaction Procedure (Gas-Phase Disproportionation):
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Set up a gas-phase reactor with the prepared manganese oxide catalyst.
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Heat the reactor to the reaction temperature, typically between 300 to 450°C.
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Introduce N-ethyldiethanolamine into the reactor. The reaction can be performed in the presence of a gas like hydrogen, nitrogen, or oxygen.[6]
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The reacted gas mixture is then passed through water to absorb the ethylaminoethanol product.[6]
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The resulting aqueous solution can be further purified by distillation to isolate ethylaminoethanol.
Application as a Corrosion Inhibitor: Weight Loss Method
This protocol details the evaluation of ethylaminoethanol's efficacy as a corrosion inhibitor for mild steel in an acidic medium.
Materials:
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Mild steel coupons with known dimensions and surface area
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Corrosive medium (e.g., 1 M HCl)
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Ethylaminoethanol
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Analytical balance (precision ±0.1 mg)
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Polishing papers of various grits
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Acetone and distilled water
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Glass beakers
Procedure:
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Mechanically polish the mild steel coupons with progressively finer grades of polishing paper to achieve a mirror finish.
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Degrease the coupons with acetone, wash with distilled water, and dry thoroughly.
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Accurately weigh each coupon using an analytical balance and record the initial weight.
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Prepare the corrosive solutions with and without various concentrations of ethylaminoethanol.
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Immerse each coupon in a separate beaker containing the test solution, ensuring it is fully submerged.
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After a predetermined immersion period (e.g., 24 hours), carefully remove the coupons.
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Gently clean the coupons to remove corrosion products, rinse with distilled water and acetone, and dry.
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Reweigh the coupons and record the final weight.
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Calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following formulas:
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Corrosion Rate (mm/year): CR = (8.76 × 10⁴ × W) / (A × T × D)
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W = Weight loss in grams
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A = Surface area of the coupon in cm²
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T = Immersion time in hours
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D = Density of mild steel in g/cm³
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Inhibition Efficiency (%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100
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CR₀ = Corrosion rate without inhibitor
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CRᵢ = Corrosion rate with inhibitor
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Experimental Workflow Visualization
The following diagram illustrates the experimental workflow for the synthesis of ethylaminoethanol from ethylene (B1197577) oxide and ethylamine (B1201723) in a continuous flow microchannel reactor.
Caption: Synthesis of Ethylaminoethanol via Continuous Flow Microchannel Reactor.
Applications in Research and Drug Development
Ethylaminoethanol serves as a key intermediate in the synthesis of a variety of organic molecules.[5] Its applications in the pharmaceutical and research sectors include:
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Building Block for Pharmaceuticals: It is used in the synthesis of various active pharmaceutical ingredients.[2]
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Corrosion Inhibition: Ethylaminoethanol and its derivatives are effective corrosion inhibitors for various metals and alloys, a property of interest in the development of protective formulations.[5]
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Solvent and Reagent: Due to its physical properties, it can be used as a solvent or a reagent in organic synthesis.[7]
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Biochemical Research: It is used as a basic amino alcohol compound in biochemical research.[1]
Signaling Pathways
Currently, there is limited specific information available in the scientific literature detailing the direct interaction of ethylaminoethanol with specific signaling pathways. Its primary role in a biological context is more as a precursor or a component in the synthesis of more complex, biologically active molecules rather than a direct modulator of cellular signaling. Further research may elucidate any potential direct biological activities.
References
- 1. scbt.com [scbt.com]
- 2. Ethylaminoethanol | Eastman [eastman.com]
- 3. EP2910544A1 - 2-(ethylamino)ethanol production method - Google Patents [patents.google.com]
- 4. 2-(Ethylamino)ethanol = 98 110-73-6 [sigmaaldrich.com]
- 5. biomall.in [biomall.in]
- 6. US9365492B2 - 2-(ethylamino)ethanol production method - Google Patents [patents.google.com]
- 7. eqipped.com [eqipped.com]
